molecular formula C6H14ClNO B6334123 (1R,3R)-3-aminocyclohexanol hydrochloride CAS No. 1817645-57-0

(1R,3R)-3-aminocyclohexanol hydrochloride

Cat. No.: B6334123
CAS No.: 1817645-57-0
M. Wt: 151.63 g/mol
InChI Key: NJGXTVICXVECGR-KGZKBUQUSA-N
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Description

(1R,3R)-3-aminocyclohexanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. It is a white crystalline solid that is soluble in water and commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-aminocyclohexanol hydrochloride typically involves the reduction of the corresponding ketone or the hydrogenation of the corresponding nitrile. One common method is the catalytic hydrogenation of 3-aminocyclohexanone in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient chiral catalysts ensures high yield and enantiomeric purity. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol or amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-aminocyclohexanone or 3-aminocyclohexanal.

    Reduction: Formation of cyclohexanol or cyclohexylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,3R)-3-aminocyclohexanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (1R,3R)-3-aminocyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of enzymes, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S)-3-aminocyclohexanol hydrochloride
  • (1R,3R)-3-aminocycloheptanol hydrochloride
  • 3-aminocyclopentanol hydrochloride

Uniqueness

(1R,3R)-3-aminocyclohexanol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher enantiomeric purity and selectivity in reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(1R,3R)-3-aminocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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